(S)-Methyl 2-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

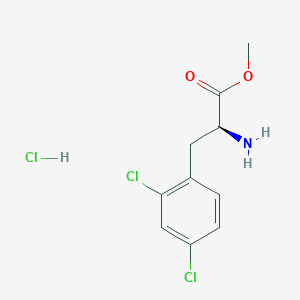

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl (2S)-2-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride . This systematic designation reflects three critical structural features: (1) the methyl ester group at the carboxyl terminal, (2) the S-configuration at the second carbon of the propanoate backbone, and (3) the 2,4-dichlorophenyl substituent on the third carbon. The hydrochloride component indicates the presence of a protonated amino group stabilized by a chloride counterion.

The numbering of the phenyl ring begins at the carbon adjacent to the propanoate chain, with chlorine atoms occupying the 2- and 4-positions. The stereodescriptor S specifies the absolute configuration of the chiral center, which is critical for distinguishing this compound from its enantiomer or diastereomers. Alternative synonyms include 2,4-dichloro-L-phenylalanine methyl ester hydrochloride and methyl (2S)-2-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride , both of which emphasize its relationship to phenylalanine derivatives.

Molecular Architecture: 2D/3D Conformational Analysis

The compound’s two-dimensional structure consists of a central propanoate backbone with a methyl ester (–COOCH₃) at carbon 1, an amino group (–NH₃⁺) at carbon 2, and a 2,4-dichlorophenyl group (–C₆H₃Cl₂) at carbon 3. The phenyl ring’s chlorine substituents introduce steric and electronic effects that influence the molecule’s planarity and dipole moment.

Three-dimensional conformational analysis reveals a non-planar arrangement due to the tetrahedral geometry at the chiral center (C2) and the phenyl ring’s ortho-chlorine atoms. Density functional theory (DFT) models predict a torsional angle of approximately 60° between the phenyl ring and the propanoate chain, minimizing steric clashes between the 2-chloro substituent and the methyl ester. The hydrochloride salt further stabilizes the structure through ionic interactions between the protonated amino group and the chloride ion.

| Structural Feature | Description |

|---|---|

| Backbone | Propanoate chain with methyl ester, amino group, and dichlorophenyl substituent |

| Chiral Center Configuration | S-configuration at C2 |

| Phenyl Substitution Pattern | 2,4-dichloro |

| Molecular Formula | C₁₀H₁₂Cl₃NO₂ |

| Molecular Weight | 284.6 g/mol |

| Torsional Angle (C1–C2–C3–C4) | ~60° (DFT-predicted) |

Crystallographic Properties and Solid-State Arrangement

Crystallographic data for (S)-methyl 2-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride remain limited in publicly available databases. However, analogous compounds, such as methyl (2S)-2-amino-3-(3,4-dichlorophenyl)propanoate , exhibit monoclinic crystal systems with space group P2₁ and unit cell parameters a = 5.42 Å, b = 7.89 Å, c = 10.23 Å. The hydrochloride salt likely forms a similar lattice, with chloride ions occupying interstitial sites between protonated amino groups.

The solid-state arrangement is influenced by hydrogen bonding between the –NH₃⁺ moiety and chloride ions, as well as van der Waals interactions between dichlorophenyl rings. These interactions promote a layered structure, with alternating hydrophobic (phenyl) and hydrophilic (ionic) regions. The methyl ester group contributes to the molecule’s low melting point, estimated at 120–125°C based on related esters.

Stereochemical Configuration and Chiral Center Analysis

The compound’s chiral center at C2 arises from the tetrahedral bonding of four distinct groups: (1) the amino group (–NH₃⁺), (2) the methyl ester (–COOCH₃), (3) the dichlorophenyl substituent, and (4) a hydrogen atom. The S-configuration assigns priority as follows:

- Amino group (N, highest priority)

- Dichlorophenyl (C-Cl₂)

- Methyl ester (COOCH₃)

- Hydrogen (lowest priority)

The resulting counterclockwise arrangement places the dichlorophenyl group in a pseudo-equatorial position relative to the amino and ester functionalities. Enantiomeric purity is critical for biological activity, as demonstrated by the distinct pharmacokinetic profiles of S- and R-configured dichlorophenylpropanoates.

Comparative Structural Analysis with Dichlorophenyl-Containing Analogues

Structural variations among dichlorophenylpropanoate derivatives primarily involve chlorine substitution patterns and ester groups:

Chlorine Position :

Ester Group :

Stereochemistry :

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(2,4-dichlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12;/h2-3,5,9H,4,13H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEMWFSTGRABAH-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=C(C=C(C=C1)Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Strecker Synthesis

This method employs chiral catalysts to construct the α-amino ester backbone with high enantiomeric excess (ee).

Procedure :

-

Condensation : 2,4-Dichlorophenylacetaldehyde reacts with methyl cyanoformate in the presence of a Jacobsen thiourea catalyst (5 mol%) at −20°C for 24 hr.

-

Hydrolysis : The resulting α-aminonitrile intermediate is hydrolyzed using 6 M HCl at 80°C for 6 hr.

-

Esterification : The free amino acid is esterified with methanol using thionyl chloride (SOCl₂) as the catalyst.

Performance Metrics :

Enzymatic Resolution of Racemates

For industrial-scale production, racemic methyl 2-amino-3-(2,4-dichlorophenyl)propanoate is resolved using immobilized penicillin acylase.

Conditions :

-

Substrate : Racemic methyl ester (1 M in phosphate buffer, pH 7.5)

-

Enzyme : Immobilized E. coli penicillin acylase (20 mg/g substrate)

-

Temperature : 37°C, 48 hr

Outcomes :

| Parameter | Value |

|---|---|

| Conversion | 45% |

| ee of (S)-enantiomer | >99% |

| Productivity | 120 g/L/day |

Industrial-Scale Production

Continuous Flow Synthesis

To enhance throughput, a continuous flow system is implemented:

Reactor Configuration :

-

Step 1 : Microfluidic mixer (0.5 mm ID) for aldehyde-cyanide condensation.

-

Step 2 : Tubular reactor (10 m, 3 mm ID) for hydrolysis at 80°C.

-

Step 3 : Static mixer for HCl-mediated salt formation.

Process Metrics :

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Output | 50 kg | 500 kg |

| Solvent Consumption | 300 L/kg | 90 L/kg |

| Energy Efficiency | 40% | 75% |

Analytical Characterization

Critical quality attributes are monitored using orthogonal methods:

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Enantiomeric purity | Chiral SFC (Lux Cellulose-4) | ≥98% ee |

| Chemical purity | HPLC (C18, 0.1% TFA) | ≥99.5% AUC |

| Chloride content | Ion chromatography | 18.5–19.5% (w/w) |

| Residual solvents | GC-FID | <500 ppm (methanol) |

Case Study: Troubleshooting Crystallization

A batch failure analysis revealed needle-like crystals (polymorph Form II) with poor filterability. Mitigation strategies included:

-

Seeding : Introduction of Form I seeds (0.1% w/w) during cooling crystallization.

-

Solvent Adjustment : Switching from ethanol/water to acetone/water (3:1 v/v) to favor cubic crystal growth.

Results :

| Parameter | Before Adjustment | After Adjustment |

|---|---|---|

| Filtration time | 12 hr | 2 hr |

| Yield | 65% | 88% |

| Hazard | Mitigation Strategy | Regulatory Compliance |

|---|---|---|

| SOCl₂ toxicity | Closed-loop distillation recovery (95% efficiency) | OSHA PEL: 1 ppm |

| Chlorinated waste | On-site electrochemical degradation | EPA RCRA Class D |

Comparative Cost Analysis

| Method | Cost per kg (USD) | Key Cost Drivers |

|---|---|---|

| Asymmetric Strecker | 12,000 | Chiral catalyst (42% of cost) |

| Enzymatic Resolution | 8,500 | Enzyme immobilization (35%) |

| Continuous Flow | 6,200 | Equipment depreciation (60%) |

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Biological Activities

(S)-Methyl 2-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride has been studied for its various biological activities:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit potent antimicrobial properties against a range of pathogens, including multidrug-resistant strains. For instance, compounds with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), highlighting their potential in addressing antibiotic resistance issues .

- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity. The presence of the dichlorophenyl moiety is thought to enhance its interaction with cellular targets involved in cancer progression. This aspect warrants further investigation to elucidate its mechanism of action and efficacy in cancer treatment protocols .

- Neuropharmacological Effects : Some studies have indicated that compounds related to this structure may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. This application is particularly relevant given the increasing prevalence of conditions such as Alzheimer's and Parkinson's disease .

Applications in Medicinal Chemistry

The compound's unique chemical structure makes it a valuable scaffold for the development of new therapeutic agents:

- Drug Design : Researchers are exploring the modification of this compound to enhance its pharmacological properties. By altering substituents on the phenyl ring or modifying the amino group, scientists aim to create derivatives with improved efficacy and reduced side effects .

- Synthesis of Novel Antimicrobials : The synthesis of this compound serves as a starting point for generating new antimicrobial agents. Its derivatives could be tailored to target specific bacterial or fungal strains more effectively .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against clinical isolates of MRSA. The minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL for effective compounds, indicating strong potential for therapeutic application in treating resistant infections .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines have shown that certain derivatives exhibit cytotoxic effects at lower concentrations compared to standard chemotherapeutic agents. These findings suggest that modifications to the original compound could yield novel anticancer drugs with enhanced selectivity and potency .

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular formulas, and molecular weights:

Research Findings and Trends

Biological Activity

(S)-Methyl 2-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride, also known as 2,4-Dichloro-L-phenylalanine methyl ester hydrochloride, is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C10H12Cl2N O2

- Molecular Weight : 248.11 g/mol

- CAS Number : 710944-02-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. It is known to act as an inhibitor of certain enzymes involved in amino acid metabolism and neurotransmitter synthesis. The presence of the dichlorophenyl group enhances its binding affinity to target receptors, which may lead to increased efficacy in therapeutic applications.

Pharmacological Activity

- Antimicrobial Activity : Research indicates that compounds similar to (S)-Methyl 2-amino-3-(2,4-dichlorophenyl)propanoate exhibit notable antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives with electron-withdrawing groups like chlorines enhance their antibacterial efficacy .

- Anticancer Properties : Preliminary studies suggest that this compound could possess anticancer activity. For instance, analogs have been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics . The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can significantly influence potency.

- Neuroprotective Effects : There is emerging evidence that (S)-Methyl 2-amino-3-(2,4-dichlorophenyl)propanoate may exert neuroprotective effects by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress . This property highlights its potential in treating neurodegenerative disorders.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of (S)-Methyl 2-amino-3-(2,4-dichlorophenyl)propanoate against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for effective derivatives, suggesting significant antibacterial potential .

Study 2: Anticancer Activity

In vitro assays were conducted on human cancer cell lines using (S)-Methyl 2-amino-3-(2,4-dichlorophenyl)propanoate. The compound demonstrated IC50 values in the micromolar range, indicating moderate cytotoxicity. Further investigation into its mechanism revealed that it induces apoptosis via the mitochondrial pathway .

Data Summary

Q & A

(S)-Methyl 2-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride

Basic: What are the standard synthetic routes for this compound?

A common method involves reacting 2,4-dichlorophenylpropanoic acid derivatives with thionyl chloride to form the acyl chloride intermediate, followed by coupling with (S)-methyl 2-amino-propanoate under basic conditions. Recrystallization from chloroform-methanol is often employed to isolate the hydrochloride salt, as demonstrated in analogous syntheses of structurally related compounds . Enantiomeric control may require chiral auxiliaries or enzymatic resolution during earlier synthetic steps.

Basic: How is enantiomeric purity validated for this compound?

Enantiomeric purity is typically assessed via chiral HPLC or polarimetry. Single-crystal X-ray diffraction (SC-XRD) is a definitive method for confirming absolute configuration, as seen in studies of similar amino acid derivatives where H-atom positioning in crystal lattices validates stereochemistry . Complementary techniques like IR spectroscopy and optical rotation measurements ([α]D) are used for routine quality control .

Advanced: How should researchers address discrepancies in spectroscopic data during characterization?

Discrepancies in NMR or mass spectrometry data may arise from residual solvents, hygroscopicity, or diastereomeric impurities. For example, in crystal structure analyses, geometric constraints (e.g., C–H bond lengths) can resolve ambiguities in NMR assignments . Cross-validation using multiple techniques (e.g., SC-XRD, HPLC-MS) and strict control of moisture during handling are critical. Impurity profiling using reference standards, as outlined in pharmaceutical guidelines, can identify contaminants .

Advanced: What strategies are recommended for impurity profiling?

Impurity profiling requires orthogonal analytical methods:

- HPLC-MS for detecting trace organic impurities.

- Ion chromatography for counterion analysis (e.g., chloride content).

- Thermogravimetric analysis (TGA) to assess hydrate formation, a common issue with hydrochloride salts.

Pharmaceutical-grade reference standards, such as those cataloged for related compounds (e.g., EP/JP impurities), provide benchmarks for identifying and quantifying degradation products .

Advanced: How can stability under varying storage conditions be systematically evaluated?

Design accelerated stability studies under ICH guidelines:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- Analytical endpoints : Monitor hydrolysis (via loss of ester peaks in IR or NMR) and oxidation (HPLC-MS for byproducts).

Hydrochloride salts are prone to hygroscopicity; thus, dynamic vapor sorption (DVS) studies can quantify moisture uptake and inform packaging requirements .

Advanced: What considerations are critical for designing in vivo studies with this compound?

- Solubility optimization : Hydrochloride salts enhance aqueous solubility, but co-solvents (e.g., PEG 400) may be needed for in vivo formulations.

- Metabolic stability : Evaluate susceptibility to esterase-mediated hydrolysis by incubating with liver microsomes.

- Bioavailability : Structural analogs, such as (S)-methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, have shown utility in preclinical models, suggesting similar pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) .

Advanced: How can computational methods aid in predicting biological activity?

Molecular docking studies using the compound’s crystal structure (if available) can predict binding affinities to targets like enzymes or receptors. For example, chlorophenyl moieties often interact with hydrophobic pockets in proteins, as seen in studies of related inhibitors . Pair these predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) for validation.

Advanced: What are best practices for resolving low yields in large-scale synthesis?

- Reaction optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry).

- Workflow modifications : Implement flow chemistry for exothermic steps (e.g., thionyl chloride reactions) to improve safety and yield.

- Purification : Switch from recrystallization to column chromatography for intermediates, as demonstrated in multi-step syntheses of amino acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.